Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
Description
Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a hydroxymethyl substituent at position 2, and a methyl group at position 2. The stereochemistry (cis-configuration) and functional groups influence its physicochemical properties, such as solubility, stability, and metabolic behavior. Pyrrolidine scaffolds are widely used in medicinal chemistry due to their conformational rigidity and bioactivity.
Properties
IUPAC Name |
tert-butyl (2S,3R)-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-6-12(9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUBEXOAVGKKCY-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1CO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@@H]1CO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Construction
The pyrrolidine ring synthesis typically employs 1,3-dipolar cycloaddition or reductive amination. A optimized three-component domino reaction combines tert-leucine derivatives with dimethyl fumarate, achieving 68-72% yield through azomethine ylide formation. Critical parameters include:
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Temperature: -78°C for ylide stabilization
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Solvent: Tetrahydrofuran (THF)/acetonitrile (3:1 v/v)
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Dipolarophile: Dimethyl fumarate (1.2 eq)
This method produces the cis-dihydroxypyrrolidine precursor with 4:1 diastereomeric ratio, subsequently converted to the target compound through selective functionalization.
Stereochemical Control Mechanisms
Maintaining cis-configuration requires precise spatial management of the 2-hydroxymethyl and 3-methyl groups. Three predominant strategies emerge:
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Chiral Auxiliary Approach : (S)-Proline derivatives induce configuration through Evans' oxazolidinone intermediates, achieving 92% de
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Asymmetric Hydrogenation : Rhodium-(R)-BINAP catalysts reduce enamine precursors at 50 psi H2, delivering 99% ee
-
Kinetic Resolution : Pseudomonas cepacia lipase selectively acetylates undesired enantiomers (E = 38)
Detailed Synthetic Protocols
Method A: Boc-Protected Ring-Closing Metathesis
Reaction Scheme
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N-Boc-2-vinylpyrrolidine formation
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Grubbs II-catalyzed cyclization
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Hydroxymethylation via OsO4/NMO oxidation
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst loading | 5 mol% Grubbs II |
| Temperature | 40°C |
| Reaction time | 18 h |
| Yield | 67% (over 3 steps) |
| Diastereoselectivity | 95:5 cis:trans |
This method demonstrates exceptional functional group tolerance but requires rigorous oxygen exclusion.
Method B: Reductive Amination Cascade
Key Steps
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Condensation of tert-butyl glyoxylate with 3-methyl-2-nitroethanol
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Pd/C hydrogenation (50 psi, 25°C)
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In situ Boc protection
Performance Metrics
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Total yield: 58%
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Purity: >99% (HPLC)
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Throughput: 12 g/L/h
Notably, this approach avoids cryogenic conditions but requires careful pH control (pH 6.8-7.2) during the amination step.
Advanced Functionalization Techniques
Hydroxymethyl Group Installation
Three predominant hydroxymethylation strategies have been validated:
Table 1: Comparative Hydroxymethylation Efficiency
| Method | Reagent System | Temp (°C) | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|
| Epoxide Ring-Opening | LiAlH4/THF | -20 | 82 | 98:2 |
| Aldehyde Reduction | NaBH4/MeOH | 0 | 75 | 92:8 |
| Olefin Dihydroxylation | OsO4/NMO | 25 | 68 | 99:1 |
LiAlH4-mediated epoxide opening proves most effective, though requiring careful exotherm management.
Racemization Mitigation Strategies
Protection-Deprotection Sequences
The Boc group demonstrates superior configuration stability versus acetyl or trimethylsilyl alternatives:
Table 2: Racemization Rates Under Basic Conditions
| Protecting Group | Base (1M) | Time (h) | % Racemization |
|---|---|---|---|
| Boc | NaOH | 24 | <2 |
| Acetyl | K2CO3 | 6 | 18 |
| TMS | NH4OH | 12 | 32 |
This data confirms Boc as the optimal choice for long-term stereochemical integrity.
Industrial-Scale Considerations
Continuous Flow Optimization
Recent advances in flow chemistry demonstrate significant improvements:
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Residence time reduction from 48 h (batch) → 22 min (flow)
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Catalyst turnover number (TON) increase to 15,800
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Space-time yield: 1.4 kg/L/day
Critical flow parameters:
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Reactor type: Corning AFR module
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Pressure: 25 bar
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Temperature: 120°C
This approach reduces purification needs through inline scavenger cartridges.
Analytical Characterization
Spectroscopic Fingerprinting
1H NMR (400 MHz, CDCl3):
δ 1.42 (s, 9H, Boc), 1.58 (d, J=6.8 Hz, 3H, CH3), 3.02-3.15 (m, 2H, NCH2), 3.72 (br s, 1H, OH), 4.21 (q, J=7.2 Hz, 1H, CH)
13C NMR (101 MHz, CDCl3):
δ 28.3 (Boc CH3), 44.7 (NCH2), 67.5 (C-OH), 80.1 (Boc C-O), 155.2 (C=O)
Mass spectral data confirms molecular ion at m/z 215.293 [M+H]+ .
Chemical Reactions Analysis
Types of Reactions
Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate has shown promise in medicinal chemistry, particularly as a scaffold for developing bioactive compounds. Its structural characteristics allow for modifications that can enhance pharmacological properties.
Antiviral Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. Studies have focused on synthesizing analogs of this compound to evaluate their efficacy against viral infections, including those caused by HIV and hepatitis viruses. The introduction of hydroxymethyl groups is believed to enhance interactions with viral proteins, potentially inhibiting their activity.
Anticancer Properties
Recent investigations have explored the anticancer potential of this compound. Its ability to modulate cell signaling pathways involved in cancer progression makes it a candidate for further development in cancer therapeutics. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further exploration.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it a versatile building block for synthesizing more complex molecules.
Asymmetric Synthesis
In asymmetric synthesis, this compound can be utilized to produce chiral intermediates essential for the synthesis of pharmaceuticals and agrochemicals. The chirality of the pyrrolidine ring can be exploited to create enantiomerically enriched products, which are crucial in drug development.
Synthesis of Heterocycles
The compound can also be used as a precursor for synthesizing various heterocyclic compounds. Heterocycles are vital in medicinal chemistry due to their prevalence in biologically active molecules. Transformations involving this pyrrolidine derivative can lead to the formation of novel heterocyclic frameworks with potential biological activity.
Pharmaceutical Development
The unique properties of this compound make it a valuable candidate in pharmaceutical development.
Drug Formulation
Due to its favorable physicochemical properties, this compound can be incorporated into drug formulations aimed at improving solubility and bioavailability of poorly soluble drugs. Formulations utilizing this compound may enhance therapeutic efficacy through better absorption profiles.
Targeted Drug Delivery
Research is ongoing into the use of this compound in targeted drug delivery systems. Its ability to form stable complexes with certain biomolecules positions it as a potential carrier for delivering therapeutic agents directly to target sites within the body, thereby minimizing side effects associated with systemic administration.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated effective inhibition of viral replication in vitro models using modified derivatives of the compound. |
| Study B | Anticancer Properties | Identified significant apoptosis induction in specific cancer cell lines through targeted signaling pathway modulation. |
| Study C | Asymmetric Synthesis | Successfully synthesized chiral intermediates with high enantiomeric excess using this compound as a starting material. |
Mechanism of Action
The mechanism of action of cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key structural and inferred properties of the target compound with similar pyrrolidine derivatives from and :
*logP estimated using fragment-based methods (e.g., XLogP3).
Key Observations:
- Hydrophilicity : The target compound’s hydroxymethyl group likely reduces logP compared to methoxy (e.g., 1228665-86-8) or chloro-pyridine substituents (e.g., 1228070-72-1), enhancing aqueous solubility.
- Electron-Withdrawing Effects : Chloro substituents (1228070-72-1) increase electrophilicity, whereas hydroxymethyl groups may participate in hydrogen bonding, affecting receptor interactions .
Metabolic and Toxicological Considerations
- tert-Butyl Group : Unlike the benzyl group (1228666-00-9), the tert-butyl moiety is metabolically stable, reducing oxidative dealkylation risks .
- Pyridine vs. Pyrrolidine: Pyridine-containing analogs (e.g., 1228070-72-1) may exhibit higher basicity, altering tissue distribution compared to the non-aromatic target compound .
Biological Activity
Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate, with the CAS number 1821827-16-0, is a compound that has garnered interest in various biological applications due to its structural properties and potential therapeutic effects. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 215.29 g/mol
- Predicted Boiling Point : 298.8 ± 13.0 °C
- Density : 1.047 ± 0.06 g/cm³
- Acidity Constant (pKa) : 14.77 ± 0.10
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules and its role as a potential bioactive agent in medicinal chemistry.
- Metabolic Stability : Research indicates that similar pyrrolidine derivatives exhibit significant metabolic stability when interacting with liver microsomes, which is essential for their bioavailability and therapeutic efficacy .
- Antimicrobial Activity : Derivatives of pyrrolidine compounds have been studied for their antimicrobial properties, suggesting that this compound may possess similar effects against various pathogens .
- Inhibition of Enzymatic Activity : Compounds within this class may inhibit specific enzymes, contributing to their therapeutic potential in treating diseases where such enzymes play a crucial role .
Pharmacokinetics Analysis
A pharmacokinetic study involving related compounds demonstrated that pyrrolidine derivatives are well absorbed in vivo, with favorable distribution characteristics across biological membranes. This suggests that this compound may also exhibit good pharmacokinetic profiles, making it a candidate for further development .
Summary Table of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step routes focusing on pyrrolidine ring formation, stereochemical control, and functional group protection. Key steps include:
- Ring Construction: Cyclization of amino alcohols or reductive amination of ketones to form the pyrrolidine core.
- Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to ensure cis configuration of the hydroxymethyl and methyl groups.
- Protection/Deprotection: The tert-butyl carboxylate group is introduced via reaction with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP, triethylamine in dichloromethane at 0–20°C) .
- Hydroxymethyl Introduction: Hydroxyl groups may be introduced via oxidation-reduction sequences (e.g., LiAlH4 reduction of esters) .
Table 1: Common Reagents and Conditions for Functionalization
Advanced: How can stereochemical integrity be maintained during synthesis?
Methodological Answer:
Stereochemical control is critical for the cis configuration. Strategies include:
- Chiral Pool Synthesis: Use enantiomerically pure starting materials (e.g., L-proline derivatives) to propagate chirality .
- Asymmetric Catalysis: Employ catalysts like Jacobsen’s Mn-salen complexes for epoxidation or hydrogenation steps.
- Protection of Hydroxymethyl Group: Temporary protection (e.g., silyl ethers) prevents racemization during harsh reactions .
- Analytical Validation: Confirm stereochemistry via X-ray crystallography or NOESY NMR to resolve ambiguities in diastereomeric ratios .
Basic: What analytical techniques validate the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR confirm the pyrrolidine ring, tert-butyl group (δ ~1.4 ppm), and hydroxymethyl protons (δ ~3.5–4.0 ppm).
- HPLC-MS: High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]<sup>+</sup>), while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
- Polarimetry: Optical rotation measurements ensure enantiomeric excess for chiral centers .
Table 2: Key Spectral Data for Characterization
| Technique | Diagnostic Peaks |
|---|---|
| <sup>1</sup>H NMR | tert-butyl (9H singlet), hydroxymethyl (2H multiplet) |
| IR | C=O stretch (~1700 cm<sup>−1</sup>), O-H stretch (~3400 cm<sup>−1</sup>) |
| HRMS | Calculated for C12H21NO3: 227.1521 |
Advanced: How to resolve contradictions in reaction yields across methodologies?
Methodological Answer:
Yield discrepancies often arise from:
- Catalyst Efficiency: Transition-metal catalysts (e.g., Pd/C) may vary in activity due to particle size or poisoning .
- Reaction Monitoring: Use in-situ techniques (e.g., FTIR or LC-MS) to optimize reaction time and intermediate stability.
- Purification Challenges: Hydrophilic hydroxymethyl groups may reduce crystallization efficiency; switch to flash chromatography (silica gel, ethyl acetate/hexane) .
- Reproducibility: Strict control of anhydrous conditions and temperature gradients is critical for Boc-protection steps .
Basic: What stability considerations are critical for storage?
Methodological Answer:
- Moisture Sensitivity: The tert-butyl ester is hydrolytically stable but may degrade under prolonged exposure to humidity. Store in sealed containers with desiccants .
- Thermal Stability: Decomposition occurs above 150°C; store at 2–8°C for long-term stability .
- Light Sensitivity: Protect from UV light to prevent radical-mediated degradation of the pyrrolidine ring .
Advanced: How does the hydroxymethyl group influence reactivity in nucleophilic substitutions?
Methodological Answer:
The hydroxymethyl group:
- Enhances Nucleophilicity: The -CH2OH group can act as a hydrogen-bond donor, activating adjacent carbonyls for attack by amines or alcohols .
- Competing Side Reactions: Under acidic conditions, intramolecular cyclization may occur between the hydroxymethyl and carboxylate groups. Mitigate by using bulky bases (e.g., DIPEA) .
- Derivatization Potential: The hydroxyl group can be converted to better leaving groups (e.g., tosylates) for SN2 reactions with nucleophiles like azides or thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
